molecular formula C11H15BrN2O B8009426 4-Amino-2-bromo-N,N-diethylbenzamide

4-Amino-2-bromo-N,N-diethylbenzamide

Cat. No.: B8009426
M. Wt: 271.15 g/mol
InChI Key: BCRUNMFQJDRROJ-UHFFFAOYSA-N
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Description

4-Amino-2-bromo-N,N-diethylbenzamide is a benzamide derivative characterized by a bromine substituent at the 2-position and an amino group at the 4-position of the aromatic ring, with diethylamide substitution on the carboxamide moiety. Benzamide derivatives, such as SNC80 and BW373U86, are known δ-opioid agonists with applications in pain management and neuropsychiatric research . This article compares 4-amino-2-bromo-N,N-diethylbenzamide with structurally and functionally related compounds, focusing on receptor interactions, physicochemical properties, and metabolic pathways.

Properties

IUPAC Name

4-amino-2-bromo-N,N-diethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-3-14(4-2)11(15)9-6-5-8(13)7-10(9)12/h5-7H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRUNMFQJDRROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromo-N,N-diethylbenzamide typically involves the bromination of 4-Amino-N,N-diethylbenzamide. The process can be summarized as follows:

    Starting Material: 4-Amino-N,N-diethylbenzamide.

    Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure 4-Amino-2-bromo-N,N-diethylbenzamide.

Industrial Production Methods

In an industrial setting, the production of 4-Amino-2-bromo-N,N-diethylbenzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-bromo-N,N-diethylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, such as in the synthesis of pharmaceuticals.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 4-Amino-2-hydroxy-N,N-diethylbenzamide.

    Oxidation: Formation of 4-Nitro-2-bromo-N,N-diethylbenzamide.

    Reduction: Formation of 4-Amino-2-bromo-N,N-diethylbenzylamine.

Scientific Research Applications

4-Amino-2-bromo-N,N-diethylbenzamide is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Employed in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-bromo-N,N-diethylbenzamide involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The pharmacological and physicochemical profiles of benzamide derivatives are heavily influenced by substituent position and electronic/steric effects. Key analogs include:

Compound Name Structural Features Key Substituent Effects
4-Amino-2-bromo-N,N-diethylbenzamide 2-Bromo, 4-amino, N,N-diethyl Bromine (electron-withdrawing, steric bulk) may hinder receptor binding; amino group (electron-donating) could enhance hydrogen bonding .
SNC80 3-Methoxy, piperazinyl, N,N-diethyl Methoxy group enhances δ-receptor affinity; piperazinyl moiety contributes to agonist efficacy .
BW373U86 3-Hydroxy, piperazinyl, N,N-diethyl Hydroxy group increases potency but is associated with convulsive side effects .
4-Bromo-N,N-diethyl-2-formylbenzamide 2-Formyl, 4-bromo, N,N-diethyl Formyl group increases molecular polarity and logP (2.3), potentially reducing bioavailability compared to amino-substituted analogs .

Key Insights :

  • The 2-bromo substituent in the target compound may reduce δ-receptor binding efficiency compared to SNC80’s 3-methoxy group, which optimally aligns with receptor pockets .
  • The 4-amino group could improve solubility relative to lipophilic analogs like BW373U86, though this remains speculative without direct data .

Pharmacological Profile and Receptor Activity

Efficacy and Selectivity
  • SNC80: Full δ-opioid agonist with high efficacy (EC₅₀ ~10 nM in GTPγS assays) and rapid onset of action. Demonstrates antinociceptive effects but lower convulsive risk than BW373U86 .
  • BW373U86 : Partial δ-agonist with moderate potency (EC₅₀ ~100 nM). Associated with convulsions at high doses (1.78 mg/kg in monkeys) .
  • 4-Amino-2-bromo-N,N-diethylbenzamide: Predicted partial δ-agonist activity due to steric hindrance from bromine. Amino group may enhance receptor interaction, but potency likely lower than SNC80 .
Side Effects
  • Convulsions are a critical concern for δ-agonists. SNC80’s 3-methoxy group reduces this risk compared to BW373U86’s 3-hydroxy substituent . The bromine in the target compound may further mitigate neuroexcitatory effects.

Physicochemical Properties

Property 4-Amino-2-bromo-N,N-diethylbenzamide* SNC80 BW373U86 4-Bromo-N,N-diethyl-2-formylbenzamide
Molecular Weight (g/mol) ~297 (calculated) 465.5 451.4 284.1
logP ~2.5 (estimated) 3.8 3.2 2.3
Hydrogen Bond Acceptors 2 (amide O, amino N) 5 5 2
Solubility Moderate (amino enhances polarity) Low (lipophilic) Low Low (formyl increases crystallinity)

*Estimated values based on structural analogs.

Metabolic Pathways

N,N-Diethylbenzamide derivatives are primarily metabolized via hepatic oxidation and conjugation:

  • Unsubstituted analogs : Metabolized to hippuric acid derivatives via dealkylation and glycine conjugation .
  • Bromo-substituted analogs: Bromine may slow oxidative metabolism, increasing half-life. The amino group could facilitate glucuronidation, enhancing renal excretion .

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